molecular formula C13H15ClS B14610623 Benzene, [(chlorocyclohexylidenemethyl)thio]- CAS No. 59664-74-3

Benzene, [(chlorocyclohexylidenemethyl)thio]-

Katalognummer: B14610623
CAS-Nummer: 59664-74-3
Molekulargewicht: 238.78 g/mol
InChI-Schlüssel: CTNRYSXAATXFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(chlorocyclohexylidenemethyl)thio]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylidenemethylthio group. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(chlorocyclohexylidenemethyl)thio]- typically involves the reaction of benzene with chlorocyclohexylidenemethylthio chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, [(chlorocyclohexylidenemethyl)thio]- may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(chlorocyclohexylidenemethyl)thio]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzene, [(chlorocyclohexylidenemethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [(chlorocyclohexylidenemethyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorobenzene: A simpler aromatic compound with a chlorine substituent.

    Cyclohexylbenzene: Benzene substituted with a cyclohexyl group.

    Thiophenol: Benzene substituted with a thiol group.

Uniqueness

Benzene, [(chlorocyclohexylidenemethyl)thio]- is unique due to the presence of both a chlorocyclohexylidenemethyl and a thio group, which impart distinct chemical properties and reactivity compared to simpler aromatic compounds.

Eigenschaften

CAS-Nummer

59664-74-3

Molekularformel

C13H15ClS

Molekulargewicht

238.78 g/mol

IUPAC-Name

[chloro(cyclohexylidene)methyl]sulfanylbenzene

InChI

InChI=1S/C13H15ClS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2

InChI-Schlüssel

CTNRYSXAATXFMC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(SC2=CC=CC=C2)Cl)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.